molecular formula C12H10O B8487768 2-Methylazulene-1-carbaldehyde

2-Methylazulene-1-carbaldehyde

Cat. No.: B8487768
M. Wt: 170.21 g/mol
InChI Key: BEYFIUDRAQBYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylazulene-1-carbaldehyde is a key synthetic intermediate in the development of novel azulene-based compounds for cutting-edge scientific research. Its primary research value lies in its role as a fundamental building block for positron emission tomography (PET) imaging agents. This compound was successfully used in a convergent synthesis to develop a novel 18F-labeled COX2 probe, which demonstrated stability and specific accumulation in breast cancer xenograft models during in vivo PET/CT imaging, showing promise as a tool for visualizing cancer-associated inflammation . The azulene core provides a structural advantage for targeting the COX2 enzyme, fitting well within its larger binding pocket to enhance selectivity . Beyond molecular imaging, the reactivity of the aldehyde group makes this compound a versatile precursor for synthesizing diverse azulene derivatives, including chalcones with demonstrated antimicrobial and antifungal activities . Azulene-based chalcones have shown particular efficacy against Gram-negative bacteria and Candida parapsilosis , highlighting the potential of this scaffold in developing new bioorganic compounds to address antibiotic resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

2-methylazulene-1-carbaldehyde

InChI

InChI=1S/C12H10O/c1-9-7-10-5-3-2-4-6-11(10)12(9)8-13/h2-8H,1H3

InChI Key

BEYFIUDRAQBYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=CC2=C1C=O

Origin of Product

United States

Overview of Azulene Derivatives in Chemical Research

Azulene (B44059) derivatives have garnered considerable attention in chemical research due to their unique electronic and photophysical properties, which distinguish them from their more common benzenoid isomers like naphthalene. bohrium.comresearcher.life These properties, including a significant dipole moment and a small HOMO-LUMO energy gap, make them promising candidates for applications in organic electronics, optoelectronics, and materials science. bohrium.comresearcher.lifebohrium.com Researchers have explored a wide array of azulene derivatives for use in organic field-effect transistors, solar cells, and as components of advanced polymers and frameworks. bohrium.combohrium.com

The functionalization of the azulene core allows for the fine-tuning of its electronic and optical properties. The introduction of various substituent groups can alter the absorption and emission spectra, making azulene derivatives colorful compounds with potential uses as dyes and pigments. rsc.orgacs.org Furthermore, the biological activities of some azulene derivatives, such as anti-inflammatory and anticancer properties, have opened avenues for their investigation in medicinal chemistry. researchgate.netmdpi.com The synthesis of π-extended azulenes and their incorporation into larger conjugated systems remains an active area of research, driven by the quest for new materials with tailored functionalities. researcher.life

Structural Features and Electronic Characteristics of Azulene Systems

Azulene (B44059) is a bicyclic aromatic hydrocarbon composed of a five-membered cyclopentadiene (B3395910) ring fused to a seven-membered cycloheptatriene (B165957) ring. mdpi.com Unlike its isomer naphthalene, which is colorless, azulene is intensely blue, a direct consequence of its unique electronic structure. bohrium.comrsc.org The molecule possesses a 10-electron π-system, conforming to Hückel's rule for aromaticity. encyclopedia.pub

A key feature of azulene's electronic structure is its significant dipole moment (approximately 1.08 D), which is unusually high for a hydrocarbon. bohrium.comdoi.orgmdpi.com This polarity arises from a resonance contribution where the seven-membered ring carries a partial positive charge (tropylium cation character) and the five-membered ring carries a partial negative charge (cyclopentadienyl anion character). rsc.orgencyclopedia.pub This charge separation leads to distinct reactivity patterns: the five-membered ring is susceptible to electrophilic attack, while the seven-membered ring is prone to nucleophilic attack. encyclopedia.pubmdpi.com

The frontier molecular orbitals of azulene are characterized by a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is responsible for its absorption of light in the visible region. bohrium.commdpi.com The positions of the atoms in the azulene ring are numbered, and the electronic properties can be influenced by the placement of substituents at these specific positions.

Significance of Formyl and Methyl Substituents in Azulene Chemistry

The introduction of formyl (–CHO) and methyl (–CH₃) groups onto the azulene (B44059) skeleton significantly influences its chemical reactivity and properties. The formyl group, being an electron-withdrawing group, can be introduced at various positions, and its presence alters the electronic distribution within the azulene core. For instance, azulene-1-carboxaldehyde exhibits a magenta color, demonstrating the effect of the formyl group on the molecule's chromophore. acs.org Formylazulenes are valuable synthetic intermediates, serving as precursors for a variety of other functional groups and for the construction of more complex molecules through reactions like condensations and oxidations. mdpi.comresearchgate.net

The methyl group, on the other hand, is an electron-donating group. The protons of a methyl group on the azulene ring, particularly at certain positions, can exhibit acidity, allowing for functionalization. rsc.org For example, the methyl group at the 4-position of guaiazulene (B129963) can be converted to a formyl group. rsc.orgoup.com In the context of 2-Methylazulene-1-carbaldehyde, the presence of both a methyl and a formyl group provides a platform for diverse chemical transformations. The methyl group at the 2-position can be a site for further reactions, while the formyl group at the 1-position is a versatile handle for extending the molecular framework.

Historical Context of Azulene Carbaldehyde Investigations

The study of azulene (B44059) and its derivatives dates back to the 19th century, with the initial discovery of the parent hydrocarbon. bohrium.com However, systematic investigations into the synthesis and reactivity of azulene carbaldehydes gained momentum with the development of reliable synthetic methods for the azulene core itself, notably the Ziegler-Hafner azulene synthesis and the Nozoe method. researcher.life

Early research focused on understanding the fundamental reactivity of the azulene nucleus, and formylation reactions, such as the Vilsmeier-Haack reaction, were employed to introduce the carbaldehyde functionality. nih.gov These early studies established the positions of electrophilic substitution on the azulene ring. Hafner and his contemporaries in the mid-20th century conducted systematic research on azulene-1-carbaldehyde (B2927733), exploring its reactions to form more complex structures like di(azulen-1-yl)methylium salts. encyclopedia.pub The condensation of azulene carbaldehydes with various nucleophiles to create vinylazulenes and other conjugated systems has also been a subject of long-standing interest. mdpi.comnih.gov These historical investigations laid the groundwork for the contemporary use of azulene carbaldehydes as key building blocks in materials science and medicinal chemistry.

Research Significance and Future Trajectories of 2 Methylazulene 1 Carbaldehyde

Regioselective Formylation Strategies

The introduction of a formyl group onto the azulene core is a critical transformation. Due to the electronic properties of azulene, electrophilic substitution reactions preferentially occur at the 1- and 3-positions of the five-membered ring. nih.gov

Vilsmeier-Haack Formylation of 2-Methylazulene

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, including azulenes. mdpi.comjk-sci.comorganic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comnumberanalytics.com

In the case of 2-methylazulene, the Vilsmeier-Haack reaction provides a direct route to this compound. The reaction proceeds by the electrophilic attack of the Vilsmeier reagent on the electron-rich 1-position of the 2-methylazulene nucleus. nih.govacs.org A typical procedure involves the slow addition of POCl₃ to a solution of 2-methylazulene in DMF at reduced temperatures, followed by quenching with a basic aqueous solution. nih.gov This method has been successfully used to synthesize this compound with high yields. nih.gov For instance, one study reported a yield of 89% for this transformation. nih.gov

The Vilsmeier-Haack reaction is not limited to the parent 2-methylazulene. It has also been applied to other substituted azulenes to introduce formyl groups. For example, 1,3-dimethylazulene (B14753326) undergoes formylation at the 2-position, albeit in a lower yield of 21%. nii.ac.jp Similarly, 6-substituted azulenes can be formylated at the 1-position. durham.ac.uk

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yields

The efficiency of the Vilsmeier-Haack formylation is sensitive to several factors, including temperature, solvent, and the stoichiometry of the reagents. numberanalytics.com Optimization of these parameters is crucial for maximizing the yield and purity of the desired azulene carbaldehyde.

For the formylation of 2-methylazulene, a common protocol involves adding phosphorus oxychloride to a solution of 2-methylazulene in dimethylformamide at 0°C. nih.gov The reaction is typically stirred for a couple of hours at this temperature before being quenched. nih.gov The stoichiometry of the reagents is also a critical factor. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. In one reported synthesis of this compound, a threefold excess of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to 2-methylazulene was employed. nih.gov

Variations in the Vilsmeier reagent itself can also be explored. While POCl₃ is commonly used, other reagents like oxalyl chloride or thionyl chloride can also be employed to generate the active electrophile from DMF. jk-sci.com The choice of solvent can also influence the reaction outcome, with polar solvents generally being preferred. numberanalytics.com

Starting MaterialReagentsConditionsProductYieldReference
2-MethylazulenePOCl₃, DMF0°C, 2 hThis compound89% nih.gov
6-PhenethylazulenePOCl₃, DMFRoom Temp1-Formyl-6-phenethylazulene88% durham.ac.uk
1,3-DimethylazuleneVilsmeier ReagentNot specified2-Formyl-1,3-dimethylazulene21% nii.ac.jp

Mechanistic Insights into Electrophilic Attack on Azulene Systems

The regioselectivity of the Vilsmeier-Haack formylation on azulene and its derivatives is governed by the electronic distribution within the bicyclic aromatic system. Azulene possesses a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. rsc.org This electronic character dictates that electrophilic aromatic substitution (SEAr) reactions preferentially occur at the 1- and 3-positions of the five-membered ring, which have the highest electron density. nih.govacs.org

Theoretical studies have confirmed that the 1-position of azulene is the most reactive site for electrophilic attack. researchgate.net The mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃. jk-sci.comorganic-chemistry.org This electrophilic species is then attacked by the nucleophilic azulene ring. The attack at the 1-position leads to the formation of a cationic intermediate, a σ-complex, which is stabilized by resonance. Subsequent elimination of a proton restores the aromaticity of the azulene system and, after hydrolysis of the resulting iminium salt during workup, yields the corresponding 1-formylazulene derivative. jk-sci.com

In the case of 2-methylazulene, the methyl group at the 2-position is an electron-donating group, which further activates the five-membered ring towards electrophilic attack. However, it does not alter the inherent preference for substitution at the 1- and 3-positions. Due to steric hindrance from the adjacent methyl group, the attack of the bulky Vilsmeier reagent is directed to the 1-position, leading to the regioselective formation of this compound.

Functionalization of Pre-existing Azulene Scaffolds

Beyond direct formylation, azulene carbaldehydes can be accessed through the functionalization of pre-existing azulene cores that bear other functional groups.

Electrophilic Aromatic Substitution (SEAr) Approaches

While the Vilsmeier-Haack reaction is a prime example of SEAr for formylation, other electrophilic substitution reactions can introduce functionalities that can be later converted to an aldehyde. For instance, Friedel-Crafts acylation can introduce an acyl group, which can then be transformed into a formyl group through various methods. nih.govresearchgate.net However, direct formylation via the Vilsmeier-Haack reaction is generally more straightforward. nih.gov

It is worth noting that the reactivity of the azulene nucleus can be modulated by the substituents already present on the ring. Electron-withdrawing groups can deactivate the ring towards electrophilic attack, while electron-donating groups enhance its reactivity. acs.org

C-H Activation Strategies for Direct Functionalization

The direct functionalization of azulenes via C-H bond activation represents an efficient and atom-economical approach to creating substituted derivatives, bypassing the need for pre-functionalized starting materials. nih.govnih.gov The inherent electron-rich nature of the five-membered ring in azulene makes its C-H bonds susceptible to reaction with electrophilic metal carbenoid complexes. nih.gov

Transition metal catalysis is central to these strategies. For instance, a silver-catalyzed method provides direct C-H alkylation with high efficiency and tolerance for various functional groups. nih.gov In this approach, a catalyst such as silver trifluoromethanesulfonate (B1224126) (AgOTf) effectively mediates the C-H functionalization of the azulene ring in the presence of diazo compounds. nih.gov This method is noteworthy for not requiring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govnih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. The first example of a directed C-H activation for azulene was reported for the synthesis of 2-arylazulenes, starting from 1-azulene carboxylic acids. researchgate.net This transformation is highly dependent on specific reaction conditions, including the use of a phosphate (B84403) base and a bulky carboxylic acid as key additives. researchgate.net

Table 1: C-H Activation Strategies for Azulene Functionalization

Catalyst SystemReactantProduct TypeKey FeaturesReference
AgOTfAzulene derivatives, Aryl diazoacetatesC-H Alkylated AzulenesDoes not require additional ligands; excellent functional group tolerance. nih.gov
Pd-Catalyst1-Azulene carboxylic acids, Arylating agent2-ArylazulenesDirected C-H activation; requires phosphate base and bulky carboxylic acid. researchgate.net
Cu(hfacac)₂Azulene, Diazo reagentRing Expansion ProductsChemoselectivity contrasts with Ag-catalyzed C-H functionalization. nih.gov

Oxidation of Methyl Groups to Formyl Functionalities

The conversion of a methyl group on an azulene ring to a formyl group (an aldehyde) is a critical transformation for synthesizing azulene carbaldehydes. This oxidation can be challenging due to the sensitivity of the azulene core to common oxidizing agents like chromic acid or permanganate. nih.gov However, specific methods have been developed to achieve this conversion selectively.

Selective Oxidation of Azulene Methyl Groups

Selective oxidation hinges on the differential reactivity of the methyl groups attached to the azulene nucleus. The protons of the methyl group at the C4 position of guaiazulene (B129963), for example, are notably acidic. rsc.org This acidity is due to the resonance stabilization of the resulting conjugate base, which features an aromatic cyclopentadienide (B1229720) substructure. rsc.org This property allows for regioselective functionalization.

One effective two-step procedure involves reacting the methyl group with an amide acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. rsc.org This step is followed by oxidative cleavage of the enamine, often with sodium periodate (B1199274) (NaIO₄), to yield the desired aldehyde. rsc.orgresearchgate.net This method has been successfully applied to convert the C4-methyl group of guaiazulene and the C2-methyl group of azulenes bearing an electron-withdrawing group at the 1-position. rsc.orgresearchgate.net

Another powerful reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). DDQ oxidation has been used to convert the 1-methyl group of guaiazulene into a 1-formyl group with nearly quantitative yield, a reaction that is completed within two hours. oup.com This method is particularly valuable as it functionalizes the less reactive 1-methyl group, provided the more reactive C3 position is protected. oup.com

Evaluation of Oxidizing Agents and Reaction Selectivity

The choice of oxidizing agent is crucial for achieving high selectivity and yield in the synthesis of azulene carbaldehydes from their methyl precursors. Different reagents target different positions on the azulene ring based on the electronic properties of the substrate.

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective for oxidizing the methyl group at the C1 position, as demonstrated in the synthesis of 1-formyl-7-isopropyl-4-methylazulene from guaiazulene. oup.com The reaction proceeds readily in an aqueous acetone (B3395972) solution at room temperature. oup.com Its success often requires the protection of the C3 position to prevent side reactions. oup.com DDQ has also been used in the synthesis of azulene-fused polycyclic aromatic hydrocarbons. beilstein-journals.org

Selenium Dioxide (SeO₂) in the presence of tert-butyl hydroperoxide (t-BuOOH) can selectively oxidize the C4 methyl group. This reaction proceeds by deprotonation of the methyl group, facilitated by SeO₂, followed by oxidation. The presence of electron-withdrawing groups at the C1 position can enhance the reaction by lowering the pKa of the C4-methyl protons.

Amide Acetal/Oxidative Cleavage (e.g., DMFDMA/NaIO₄) : This two-step method offers an alternative route, particularly for acidic methyl groups like the one at C4 of guaiazulene. rsc.org The initial reaction with DMFDMA forms an enamine, which is then cleaved by an oxidant like sodium periodate to furnish the aldehyde. rsc.orgresearchgate.net This sequence avoids harsh, non-selective oxidants.

Table 2: Evaluation of Oxidizing Agents for Azulene Methyl Groups

Oxidizing Agent/MethodTarget Methyl PositionTypical SubstrateKey ConditionsSelectivity/YieldReference
DDQC1Guaiazulene (3-position protected)H₂O/acetone, room temp.High yield (~quantitative) for C1-formyl derivative. oup.com
SeO₂ / t-BuOOHC44-MethylazuleneCH₂Cl₂, 0°C to room temp.Yields of 45–60%; facilitated by electron-withdrawing groups at C1.
DMFDMA then NaIO₄C4 or C2 (activated)Guaiazulene, 2-Methylazulenes with EWG at C1Two steps: 1. DMFDMA; 2. NaIO₄Good yields; relies on acidity of methyl protons. rsc.orgresearchgate.net

Convergent Synthetic Pathways to Complex Azulene Architectures Incorporating Carbaldehyde Moieties

Convergent synthesis is a powerful strategy for constructing complex molecules, where large fragments are synthesized independently and then joined together in the final stages. nih.gov Azulene carbaldehydes, such as this compound, are valuable building blocks in these pathways. nih.gov

For example, in the development of novel probes for cancer imaging, this compound was used as a key intermediate in a convergent synthesis. nih.gov It was reacted with the lithium salt of 4-methylthiazole (B1212942) in a nucleophilic addition reaction to create a more complex azulenyl-thiazolyl methanol (B129727) derivative. nih.gov This approach allows for the efficient assembly of intricate molecular architectures that would be difficult to prepare through a linear sequence.

Similarly, azulene carbaldehydes are precursors for azulenyl-substituted terpyridines, synthesized via the Kröhnke methodology. beilstein-journals.org The process starts with a Claisen-Schmidt aldol (B89426) condensation between an azulene carbaldehyde and 2-acetylpyridine (B122185) to form an azulenyl-azachalcone intermediate, which is then used to build the final terpyridine structure. beilstein-journals.org These examples highlight the utility of azulene carbaldehydes as versatile synthons for creating larger, functional molecular systems.

Synthesis of Azulene Carbaldehyde Precursors and Intermediates

The accessibility of azulene carbaldehydes relies on the efficient synthesis of their precursors. A primary method for the direct synthesis of this compound is the Vilsmeier-Haack reaction. This involves treating 2-methylazulene with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govresearchgate.net The reaction proceeds by electrophilic substitution at the highly nucleophilic C1 position of the azulene ring, providing the target aldehyde in high yield (e.g., 89%). nih.gov

The synthesis of the azulene core itself can be achieved through various routes. A common and versatile method involves the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-one derivatives with reagents like enamines or silyl (B83357) enol ethers. nih.gov These 2H-cyclohepta[b]furan-2-one precursors can be prepared from tropolones. nih.govresearchgate.net For instance, methyl 2-methylazulene-1-carboxylate, a close derivative of the target compound, was prepared in a three-step synthesis starting from a tosylated tropolone, which was converted to a lactone intermediate that then underwent an [8+2] cycloaddition. researchgate.net

Table 3: Synthesis of Azulene Carbaldehyde and Key Precursors

ProductStarting Material(s)Reaction TypeReagentsReference
This compound2-MethylazuleneVilsmeier-Haack FormylationPOCl₃, DMF nih.govresearchgate.net
Methyl 2-methylazulene-1-carboxylateTropolone derivative, 2,2-dimethoxypropane[8+2] Cycloaddition1. TsCl; 2. NaOH; 3. Thermolysis researchgate.net
General Azulene Derivatives2H-Cyclohepta[b]furan-2-ones, Enamines/Enol ethers[8+2] CycloadditionVaries with enamine/enol ether nih.gov

Stereoselective Synthesis Approaches for Substituted Azulene Carbaldehydes

The development of stereoselective methods for synthesizing substituted azulenes is crucial for applications where specific three-dimensional structures are required. While methods focusing directly on creating chiral centers at the carbaldehyde substituent are less common, stereoselective approaches to constructing the azulene ring system itself have been reported.

One such approach involves an organocatalytic [10+4] cycloaddition reaction. mdpi.comnih.gov In this strategy, a substituted indene-2-carbaldehyde reacts with a chromen-4-one in the presence of a chiral catalyst like pyrrolidine. mdpi.comnih.gov This method allows for the synthesis of polysubstituted azulenes with excellent yields (up to 98%). The stereochemistry of the resulting complex heterocyclic systems can be controlled, demonstrating a pathway to stereodefined azulene architectures. mdpi.comnih.gov While this example does not create a chiral center adjacent to the formyl group, it illustrates a modern approach to controlling stereochemistry in the synthesis of complex azulene skeletons, which could be adapted or applied to precursors for chiral azulene carbaldehydes.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 1-position of the 2-methylazulene core is a versatile handle for a variety of chemical transformations. Although its electrophilicity is somewhat lower than that of typical aromatic aldehydes, it readily participates in several fundamental reactions. semanticscholar.org

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is susceptible to attack by nucleophiles. This initial addition can be followed by subsequent reaction steps, leading to a diverse array of products. The azulene moiety's electron-donating character influences the reactivity of the aldehyde group. semanticscholar.org

Condensation Reactions with Active Methylene (B1212753) Compounds

Condensation reactions between azulene-1-carbaldehydes and compounds possessing active methylene groups are well-documented. semanticscholar.org These reactions, typically catalyzed by a base, proceed through a nucleophilic addition followed by dehydration to yield α,β-unsaturated compounds. wikipedia.orgnumberanalytics.comsigmaaldrich.com

The Knoevenagel condensation is a key reaction for forming new carbon-carbon double bonds. wikipedia.orgnumberanalytics.comsigmaaldrich.com It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.com In the case of this compound, this reaction provides a route to various azulene-containing derivatives. The reaction is initiated by the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the azulene carbaldehyde. Subsequent dehydration yields the final product. numberanalytics.com

For instance, the condensation of azulene-1-carbaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base leads to the formation of the corresponding vinylazulenes. semanticscholar.org

Table 1: Examples of Knoevenagel Condensation with Azulene-1-carbaldehydes

Aldehyde Reactant Active Methylene Compound Base/Catalyst Product Reference
Azulene-1-carbaldehyde (B2927733) Malononitrile Piperidine (B6355638) 2-(Azulen-1-ylmethylene)malononitrile semanticscholar.org
Azulene-1-carbaldehyde Ethyl Cyanoacetate Piperidine Ethyl 2-cyano-3-(azulen-1-yl)acrylate semanticscholar.org

The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. masterorganicchemistry.compressbooks.publibretexts.org While classic aldol self-condensation of this compound is not typically observed due to the lower reactivity of the aldehyde, crossed aldol reactions with other enolizable carbonyl compounds are feasible. semanticscholar.org The initial β-hydroxy aldehyde or ketone product can then undergo dehydration, often facilitated by heat, to form a conjugated α,β-unsaturated system. pressbooks.publibretexts.org This dehydration step is a key driving force for the reaction, leading to a stable conjugated product. libretexts.org

A self-condensation has been observed in a related 2-methylazulene derivative bearing a formyl group at the 1-position, which upon treatment with sodium methoxide (B1231860), produced a trans-1-(azulen-1-yl)-2-(azulen-2-yl)ethylene derivative. researchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a type of aldol condensation, between an aromatic aldehyde and an acetophenone. japsonline.comchemrevlett.comderpharmachemica.comnih.gov In this context, this compound can react with various acetophenones to produce azulene-containing chalcones. These reactions are typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The resulting chalcones possess a reactive α,β-unsaturated carbonyl system. japsonline.com

For example, the condensation of 3-methylazulene-1-carbaldehyde with 1-acetylazulene (B8715929) yields (E)-1-(Azulen-1-yl)-3-(3-methylazulen-1-yl)prop-2-en-1-one. nih.gov Similarly, azulen-1-yl chalcones can be synthesized from azulene-1-carbaldehyde and various substituted acetophenones. nih.gov

Table 2: Synthesis of Azulene-Containing Chalcones

Azulene Aldehyde Acetophenone Derivative Product Yield Reference
3-Methylazulene-1-carbaldehyde 1-Acetylazulene (E)-1-(Azulen-1-yl)-3-(3-methylazulen-1-yl)prop-2-en-1-one 63% nih.gov
Azulene-1-carbaldehyde Acetophenone (E)-1-(Azulen-1-yl)-3-phenylprop-2-en-1-one 67% nih.gov
Azulene-1-carbaldehyde 1-Acetylnaphthalene (E)-3-(Azulen-1-yl)-1-(naphthalen-1-yl)prop-2-en-1-one 75% nih.gov
Azulene-1-carbaldehyde 2-Acetylnaphthalene (E)-3-(Azulen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-one 99.99% nih.gov
Azulene-1-carbaldehyde 1-Acetylazulene (E)-1,3-Di(azulen-1-yl)prop-2-en-1-one 84% nih.gov

Wittig Reaction and Olefination Transformations

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. core.ac.uknih.gov Azulene-1-carbaldehydes undergo the Wittig reaction smoothly with phosphonium (B103445) ylides to produce 1-vinylazulene derivatives. semanticscholar.org This reaction is highly versatile, allowing for the formation of both symmetrically and unsymmetrically substituted alkenes. semanticscholar.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. core.ac.uk

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also applicable to azulene-1-carbaldehydes. semanticscholar.orgrsc.org Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, often leading to higher yields and stereoselectivity. semanticscholar.org

Table 3: Examples of Wittig and HWE Reactions with Azulene-1-carbaldehydes

Aldehyde Reactant Wittig/HWE Reagent Base Product Reference
Azulene-1-carbaldehyde Benzyltriphenylphosphonium salt n-BuLi/EtONa/t-BuOK (Z)/(E)-1-Styrylazulene semanticscholar.org
Guaiazulene-3-carbaldehyde Ethyltriphenylphosphonium bromide n-BuLi 1-(Prop-1-enyl)azulene semanticscholar.org
Guaiazulene-4-carbaldehyde (4-Fluorobenzyl)triphenylphosphonium bromide NaH 4-Fluorostyrylazulene rsc.org

Reduction Reactions to Alcohols and Alkanes

The aldehyde functional group at the 1-position of this compound is susceptible to reduction to form the corresponding alcohol, 1-(hydroxymethyl)-2-methylazulene, or can be fully reduced to the methyl group, yielding 1,2-dimethylazulene. The choice of reducing agent and reaction conditions dictates the final product.

The reduction of the formyl group can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically results in the formation of the corresponding alcohol. More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reduction, are required to reduce the aldehyde to an alkane.

A study on the synthesis of 2-formylazulene derivatives demonstrated that the reduction of the corresponding carboxylate with LiAlH₄ followed by dehydrogenation with MnO₂ could yield the aldehyde. researchgate.net This suggests that the reverse reaction, the reduction of the aldehyde, can be readily achieved.

Reactivity of the Azulene Core

The azulene nucleus is a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring. This unique structure results in a significant dipole moment and distinct reactivity patterns for the five- and seven-membered rings. The five-membered ring is electron-rich and thus prone to electrophilic attack, while the seven-membered ring is electron-deficient and susceptible to nucleophilic attack. nih.gov

Electrophilic Substitution at the Azulene Ring System

Electrophilic substitution reactions on the azulene ring predominantly occur at the 1- and 3-positions of the five-membered ring due to their higher electron density. nih.gov For this compound, the 1-position is already substituted. Therefore, electrophilic attack is expected to occur primarily at the 3-position.

Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier formylation. acs.orgmdpi.com For example, Vilsmeier formylation of 2-cyanoazulene has been shown to yield 2-cyano-1-formylazulene. oup.com The presence of an electron-withdrawing formyl group at the 1-position and a methyl group at the 2-position in this compound would influence the regioselectivity of further electrophilic substitutions. The electron-donating methyl group at the 2-position would activate the 3-position towards electrophilic attack.

Nucleophilic Substitution Patterns in Azulene Derivatives

Nucleophilic substitution on the azulene core is less common than electrophilic substitution and typically occurs on the electron-deficient seven-membered ring, particularly at the 4-, 6-, and 8-positions. oup.comsciforum.net However, nucleophilic substitution can also occur at the 2-position, especially if a good leaving group is present. oup.com

Studies have shown that 2-haloazulene derivatives can undergo nucleophilic substitution with various nucleophiles. oup.comrsc.org For instance, diethyl 2-chloroazulene-1,3-dicarboxylate reacts with amines to afford the corresponding 2-aminoazulene derivatives. rsc.org While this compound does not have a leaving group at the 2-position, understanding these patterns is crucial for the synthesis of more complex azulene derivatives. The introduction of a leaving group at other positions could facilitate nucleophilic substitution reactions.

Reactions Involving Methyl Substituents on the Azulene Ring

The methyl group at the 2-position of this compound can participate in various reactions, most notably condensation reactions. The acidity of the methyl protons is influenced by the electronic nature of the azulene ring and other substituents. nii.ac.jp

Condensation of Ring Methyl Groups with Aromatic and Heteroaromatic Aldehydes

The methyl group on the azulene ring can undergo condensation with a variety of aromatic and heteroaromatic aldehydes. oup.comresearchgate.net This reaction is typically base-catalyzed, with the base abstracting a proton from the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.net Subsequent dehydration yields a styryl-type derivative.

Research has shown that 2-methylazulene derivatives with electron-withdrawing groups at the 1- and/or 3-positions readily condense with benzaldehyde (B42025) in the presence of an alkoxide to form 2-styrylazulene derivatives. oup.comoup.com The presence of the formyl group at the 1-position in this compound would be expected to facilitate this type of condensation reaction by increasing the acidity of the 2-methyl protons.

Formation of Styrylazulene Derivatives

The condensation reaction described above is a primary method for the synthesis of styrylazulene derivatives. oup.com These compounds are of interest due to their extended π-conjugated systems, which can lead to interesting optical and electronic properties.

The reaction of 2-methylazulene derivatives with benzaldehydes in the presence of a base like sodium ethoxide leads to the formation of 2-styrylazulenes. oup.com A variety of substituted benzaldehydes can be used, allowing for the synthesis of a range of styrylazulene derivatives with different electronic properties. oup.com

Multi-Component Reactions for Azulene Derivatization

While specific multi-component reactions involving this compound are not extensively detailed in the provided context, the general reactivity of azulene aldehydes suggests their potential as key components in such reactions. The aldehyde group in this compound is a crucial functional handle. Azulene-1-carbaldehydes are known to undergo condensation reactions with active methylene compounds. researchgate.net For instance, condensation of azulene-1-carbaldehyde derivatives with various methylene-active compounds in the presence of a base like piperidine is a common strategy. researchgate.net This reactivity opens the door for their use in classical multi-component reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, which traditionally involve an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. The electron-rich nature of the azulene ring could influence the reaction pathways and outcomes, potentially leading to novel scaffolds.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of the azulene core. mdpi.com While the provided information does not directly describe transition metal-catalyzed reactions on this compound itself, it highlights several relevant transformations on related azulene systems that could be applicable.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, Suzuki, and Heck reactions, are highly effective for creating carbon-carbon bonds on the azulene framework. mdpi.comresearchgate.net For example, 1-iodoazulenes bearing a 2-formyl group have been examined in palladium-catalyzed cross-coupling reactions, indicating that the aldehyde functionality is compatible with these conditions. researchgate.net This suggests that if this compound were converted to a halo-azulene derivative, it could undergo a variety of cross-coupling reactions to introduce new substituents.

Rhodium and Ruthenium catalysts have also been employed for C-H functionalization and cycloaddition reactions of azulenes. nih.gov For instance, Rh(I) complexes can catalyze allylic alkylations, and both Rh(II) and Ru(II) catalysts can mediate carbene insertions into C-H bonds. nih.govutexas.edu Iron complexes have been used to mediate the addition of azulenes to cyclohexadiene scaffolds, affording coupling products that can be further derivatized. acs.org These examples underscore the potential for transition metal catalysts to selectively functionalize either the azulene core or the substituents of this compound.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound—the aldehyde group, the methyl group, and various positions on the azulene ring—necessitates chemo- and regioselective derivatization strategies.

Chemoselectivity is crucial when targeting a specific functional group. For example, the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, selectively target the aldehyde group to form vinylazulenes without affecting the methyl group or the azulene core. semanticscholar.org Azulene-1-carbaldehydes react smoothly with phosphonium salts or phosphonate carbanions to yield the corresponding alkenes. semanticscholar.org Conversely, the methyl group at the 2-position can be selectively functionalized. For example, reaction with N,N-dimethylformamide dimethyl acetal followed by oxidative cleavage can convert the methyl group into a formyl group. mdpi.com

Regioselectivity is paramount when modifying the azulene nucleus. Electrophilic substitution on the azulene ring typically occurs at the 1- and 3-positions of the five-membered ring due to its higher electron density. In this compound, the 1-position is already substituted. Therefore, further electrophilic attack would likely be directed to the 3-position. Transition metal-catalyzed C-H activation can offer alternative regioselectivities, sometimes favoring functionalization of the seven-membered ring. nih.gov The choice of catalyst and reaction conditions can be tuned to achieve the desired regiochemical outcome. nih.gov

Derivatization Towards Fused Heterocyclic Azulene Systems

The aldehyde and methyl groups of this compound are excellent starting points for the construction of fused heterocyclic systems.

The aldehyde at the 1-position can be used to build a variety of heterocyclic rings. For example, condensation with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the azulene core. Reactions with 1,2-diamines could yield fused diazepine (B8756704) systems. The reaction of azulene-1-carbaldehydes with methylene active compounds containing a nitrile group can be a pathway to fused pyridine rings. researchgate.net

The methyl group at the 2-position, after conversion to other functional groups, can also participate in cyclization reactions. For instance, if the methyl group is oxidized to a carboxylic acid, it could be used in condensation reactions with ortho-substituted anilines to form fused quinoline-like structures.

A notable example of forming fused systems involves the intramolecular condensation of a 2-methylazulene derivative bearing a formyl group at the 1-position. Treatment with sodium methoxide can lead to a self-condensation reaction, producing a trans-1-(azulen-1-yl)-2-(azulen-2-yl)ethylene derivative, which, while not a fused system in itself, demonstrates the reactivity that can be harnessed for intramolecular cyclizations. researchgate.net More complex fused systems, such as benzo[cd]azulenes, have been synthesized from azulene precursors through multi-step sequences often involving cyclization reactions onto the azulene core. helsinki.fi

Below is a table summarizing some potential derivatization reactions of this compound based on the reactivity of related azulene compounds.

Reaction Type Reagents and Conditions Potential Product Type Reference
Wittig ReactionYlide (e.g., Ph3P=CH2)1-Vinyl-2-methylazulene semanticscholar.org
Horner-Wadsworth-EmmonsPhosphonate carbanion(E)-1-Alkenyl-2-methylazulene semanticscholar.org
CondensationActive methylene compound (e.g., malononitrile), baseAzulene-fused pyridine derivative researchgate.net
Reductive AminationAmine, reducing agent (e.g., NaBH3CN)1-(Aminomethyl)-2-methylazuleneN/A
Oxidation of Methyl Group1. DMF-DMA; 2. NaIO42-Formylazulene-1-carbaldehyde mdpi.com
Palladium-Catalyzed Cross-Coupling (on halo-derivative)Organometallic reagent (e.g., R-B(OH)2, R-SnBu3), Pd catalyst1-Aryl/alkenyl/alkynyl-2-methylazulene mdpi.comresearchgate.net
Fused Heterocycle SynthesisHydrazineFused pyrazole derivative epdf.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct signals corresponding to each unique proton. frontiersin.org

The aldehyde proton characteristically appears at the most downfield chemical shift, a singlet at approximately δ 10.50 ppm. frontiersin.org The protons on the seven-membered ring of the azulene core resonate in the aromatic region, with a doublet at δ 9.44 ppm (J = 9.73 Hz) and another at δ 8.29 ppm (J = 9.72 Hz). frontiersin.org A series of multiplets, typically observed as triplets, appear between δ 7.46 and 7.72 ppm, corresponding to the remaining protons on the larger ring. frontiersin.org A singlet at δ 7.08 ppm is also characteristic of the azulene ring system. frontiersin.org The methyl group protons at the 2-position give rise to a sharp singlet further upfield at approximately δ 2.84 ppm. frontiersin.org The integration of these signals confirms the presence of one aldehyde proton, six aromatic protons, and three methyl protons, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
10.50 s - 1H, Aldehyde
9.44 d 9.73 1H, Aromatic
8.29 d 9.72 1H, Aromatic
7.72 t 9.82 1H, Aromatic
7.56 t 9.82 1H, Aromatic
7.46 t 9.67 1H, Aromatic
7.08 s - 1H, Aromatic
2.84 s - 3H, Methyl

Source: Frontiers in Oncology frontiersin.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a chemical shift of approximately δ 185.8 ppm. frontiersin.org The azulene ring itself presents a series of signals in the aromatic region, typically between δ 120.3 and δ 154.9 ppm. frontiersin.org Specifically, distinct peaks are observed at δ 154.9, 144.4, 142.1, 137.9, 136.4, 129.7, 128.5, 122.5, and 120.3 ppm. frontiersin.org The carbon of the methyl group is found at the highest field, around δ 15.1 ppm. frontiersin.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Assignment
185.8 C=O (Aldehyde)
154.9 Aromatic C
144.4 Aromatic C
142.1 Aromatic C
137.9 Aromatic C
136.4 Aromatic C
129.7 Aromatic C
128.5 Aromatic C
122.5 Aromatic C
120.3 Aromatic C
15.1 CH₃

Source: Frontiers in Oncology frontiersin.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. frontiersin.org

COrrelation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the sequence of protons within the azulene ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms. columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most characteristic absorption band in the IR spectrum is that of the carbonyl (C=O) stretching vibration of the aldehyde group. frontiersin.org This typically appears as a strong band in the region of 1650-1690 cm⁻¹. The spectrum also shows characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C=C stretching vibrations associated with the azulene core. oup.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula, C₁₂H₁₀O. frontiersin.orgfrontiersin.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Methylazulene

An in-depth analysis of the chemical compound this compound reveals a fascinating profile when subjected to advanced spectroscopic and structural characterization techniques. These methodologies are crucial for confirming its identity, elucidating its electronic properties, and determining its precise three-dimensional structure.

Advanced Applications in Chemical Research Utilizing 2 Methylazulene 1 Carbaldehyde Derivatives

Building Blocks in Advanced Organic Synthesis

The strategic placement of the aldehyde function on the five-membered ring of the 2-methylazulene (B1625034) scaffold allows for its participation in a wide array of carbon-carbon bond-forming reactions. This reactivity is harnessed by synthetic chemists to forge complex topologies that are otherwise difficult to access, leading to novel polycyclic aromatic hydrocarbons, sophisticated macrocycles like azulenophanes, and analogues of biologically important structures such as porphyrins.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Derivatives of 2-Methylazulene-1-carbaldehyde are instrumental in the modular synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs). A powerful strategy for constructing these non-alternant PAHs is the Knoevenagel-type intramolecular condensation. In this approach, a precursor molecule containing both an indene (B144670) unit and a carbaldehyde unit (analogous to the functionality of this compound) is subjected to base-promoted cyclization. The addition of a strong base, such as potassium tert-butoxide (t-BuOK), smoothly initiates the reaction to furnish the desired azulene-containing PAH in high yield.

This method is highly modular, allowing for the synthesis of a diverse range of PAHs by varying the aromatic groups (Ar¹ and Ar²) of the precursor. For instance, this strategy has been successfully applied to create larger, more complex systems containing two azulene (B44059) units with different structural arrangements, including butterfly-shaped and Z-shaped topologies. The introduction of heterocyclic rings, such as thiophene (B33073), into the PAH framework is also readily achieved, providing a pathway to heteroatom-rich azulene-embedded PAHs. The successful synthesis of these thiophene-fused derivatives is particularly significant as it opens possibilities for their functionalization and application as organic electronic materials.

Precursor TypeProduct TopologyBase/ConditionsYield
Biphenyl with Indene and AldehydeSingle Azulene-Embedded PAHt-BuOK, r.t.83%
Indene-based with two AldehydesButterfly-shaped dual Azulene PAHt-BuOK36-47%
Biphenyl variant with ThiopheneThiophene-fused Azulene PAHt-BuOK, 0°C94%
Biphenyl variant with two HeterocyclesHeteroatom-rich Azulene PAHt-BuOK, 0°C85%

This table presents representative yields and conditions for the synthesis of various azulene-embedded PAHs via Knoevenagel-type condensation, demonstrating the versatility of using aldehyde-functionalized precursors.

Construction of Azulenophane Derivatives

Azulenophanes are a class of cyclophanes that incorporate one or more azulene rings into their macrocyclic structure. The synthesis of these compounds is of interest due to the potential for transannular π-π interactions between the stacked aromatic decks. While the direct use of this compound in a condensation reaction to form the bridging chains of an azulenophane is not a commonly cited method, the azulene nucleus is a fundamental component of these structures.

Established syntheses of azulenophanes, such as anti-2.2azulenophane, have employed methods like the Hofmann pyrolysis of quaternary ammonium (B1175870) hydroxides derived from 2-methyl-6-azulyl precursors. This particular synthesis yields the anti-conformer, where the two azulene rings are oriented in opposite directions, along with other products like 2,6-dimethylazulene. Spectroscopic analysis of these molecules, particularly the monoprotonated form, reveals charge-transfer bands, indicating significant transannular interaction between the azulene decks. Although aldehydes are not the direct precursors in these specific historical syntheses, the broader field of cyclophane chemistry often utilizes aldehyde-based reactions for bridge formation, suggesting potential, yet underexplored, pathways for derivatives of this compound in this area.

Precursors for Porphyrin Analogues

The aldehyde functionality of this compound derivatives is pivotal in the synthesis of azuliporphyrins, a class of carbaporphyrinoids where an azulene unit replaces one of the pyrrole (B145914) rings of a standard porphyrin. These core-modified macrocycles exhibit unique electronic and coordination properties. The construction of azuliporphyrins often relies on acid-catalyzed condensation reactions analogous to traditional porphyrin syntheses.

A common and effective method is the "3+1" MacDonald-type condensation. In this approach, a tripyrrane is condensed with an azulene-1,3-dicarbaldehyde (a dicarbonyl derivative of the title compound). This reaction assembles the macrocycle by forming two new bonds between the terminal α-positions of the tripyrrane and the two aldehyde groups on the azulene. Subsequent oxidation of the resulting intermediate yields the aromatic azuliporphyrin.

Alternatively, a "back-to-front" strategy can be employed where an azulitripyrrane, which can be synthesized from azulenes and acetoxymethylpyrroles, is condensed with a diformylpyrrole. These synthetic strategies have enabled the creation of a wide variety of azuliporphyrins, including those with expanded π-systems and fused benzene (B151609) rings (azulibenzoporphyrins). The resulting azuliporphyrins show borderline porphyrinoid aromaticity, which is significantly enhanced upon protonation, leading to a delocalized 18π-electron system.

Development of Functional Materials

The unique photophysical and electronic characteristics of the azulene nucleus make its derivatives, including those originating from this compound, attractive candidates for the development of novel functional materials. The non-alternant hydrocarbon structure of azulene gives rise to a significant dipole moment and a small HOMO-LUMO gap, properties that are desirable for applications in organic electronics and photonics.

Organic Semiconductors and Photoactive Molecules

PAHs incorporating azulene units, synthesized from aldehyde precursors, exhibit distinct electronic and optical properties that mark them as promising organic semiconductors. The fusion of the azulene core into a larger π-conjugated system significantly influences the material's absorption and emission characteristics. These azulene-embedded PAHs display intense absorption bands in the UV-visible region.

The optical energy gaps of these materials can be tuned by extending the π-conjugation or by introducing different aromatic and heterocyclic units. For example, studies on a series of azulene-embedded PAHs revealed optical energy gaps ranging from 1.73 eV to 2.07 eV. These values are within the range required for organic semiconductor applications. Furthermore, some contorted PAHs containing two embedded azulene units have been shown to exhibit high fluorescence quantum yields in the near-infrared (NIR) regime. This photoactive behavior underscores their potential for use in applications requiring light absorption and emission, such as sensors and imaging agents.

Compound TypeAbsorption Onset (nm)Optical Energy Gap (eV)Key Feature
Single Azulene-Embedded PAH~597-714~1.73-2.07Tunable by π-conjugation
Dual Azulene-Embedded PAH--High fluorescence quantum yields in NIR
Thiophene-fused Azulene PAHRed-shifted vs. non-fusedLoweredEnhanced π-conjugation

This table summarizes key electronic properties of azulene-embedded PAHs, highlighting their characteristics as photoactive organic semiconductors.

Materials for Organic Electronics (OLEDs, OFETs, Photovoltaic Devices)

The promising semiconductor properties of this compound derivatives, particularly the azulene-embedded PAHs synthesized from them, make them strong candidates for use in organic electronic devices. The successful synthesis of thiophene-fused azulene PAHs is particularly noteworthy, as thiophene-based materials are widely used and well-regarded in organic electronics for their excellent charge transport properties. The incorporation of thiophene rings can extend the π-conjugation of the azulene core, which is beneficial for charge carrier mobility.

These materials are being explored for potential use in a variety of devices:

Organic Light-Emitting Diodes (OLEDs): Materials with high fluorescence quantum yields are essential for efficient light emission. The NIR fluorescence observed in some azulene PAHs could be exploited for specialized OLED applications.

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on the ability of the semiconductor to transport charge efficiently. The extended π-systems and potential for ordered packing in azulene-containing PAHs are desirable for this purpose.

Organic Photovoltaic (OPV) Devices: The tunable optical energy gaps and broad absorption spectra of azulene-embedded PAHs make them suitable as donor or acceptor materials in the active layer of organic solar cells.

While extensive device integration and performance data are still emerging, the fundamental properties of these materials position them as a compelling class of compounds for next-generation organic electronics.

Stimuli-Responsive Conjugated Oligomers

Conjugated oligomers derived from azulene exhibit remarkable stimuli-responsive behavior, making them candidates for molecular switches and sensors. bioforumconf.com These materials can undergo reversible changes in their optical and electronic properties upon exposure to external stimuli, such as acids. nih.govtau.ac.il

A key feature of these oligomers is the ability to modulate their optical band gap through simple protonation and deprotonation cycles. bioforumconf.com When exposed to acid, the azulene nucleus becomes protonated, leading to the formation of azulenium cations. This process can effectively "switch on" fluorescence, a phenomenon that is reversible upon deprotonation. bioforumconf.com The unique connectivity through the seven-membered ring of the azulene unit results in distinct solid-state organization and electrochemical behavior. bioforumconf.com This non-traditional linkage in oligoazulene-based materials, which can be conjugated with various aromatic chromophores, allows for fine-tuning of their properties. bioforumconf.com The stability and responsiveness of these materials are reminiscent of polyaniline, a well-known conducting polymer. nih.govtau.ac.il

Chromophoric Materials and Dyes

The distinct blue-violet color and intriguing photophysical properties of azulene and its derivatives make them excellent candidates for the development of novel chromophoric materials and dyes. illinoisstate.edu

Development of Pigments with Tunable Colors

Derivatives of this compound serve as precursors for pigments with colors that can be fine-tuned. The inherent color of azulene arises from its unique electronic structure, specifically the small HOMO-LUMO gap which allows for absorption in the visible region of the electromagnetic spectrum. mdpi.com By chemically modifying the azulene core, the electronic properties can be altered, leading to shifts in the absorption and emission spectra.

For instance, the synthesis of a fat-soluble azulene derivative isolated from the Lactarius indigo (B80030) mushroom, a natural blue pigment, highlights the potential for creating novel colorants. nih.govacs.org The total synthesis of this derivative involved constructing the azulene skeleton from a pyridine (B92270) derivative. nih.govacs.org Furthermore, nanoparticles of this synthetic azulene derivative have been prepared, demonstrating their capability as colorants in aqueous dispersions, exhibiting a deep-blue color. nih.govacs.org This demonstrates how modifications to the azulene structure can lead to pigments with desirable and specific color properties.

Applications as Colorimetric and Fluorescent Probes

The sensitivity of the azulene ring system to its chemical environment has been harnessed to develop colorimetric and fluorescent probes for the detection of various analytes. These probes exhibit changes in color or fluorescence intensity upon interaction with the target species. nih.govnih.govresearchgate.netsemanticscholar.orgspectroscopyonline.com

Azulene-based fluorescent chemosensors have been designed for the detection of biologically important molecules like adenosine (B11128) diphosphate (B83284) (ADP). One such sensor, AzuFluor® 435-DPA-Zn, which features two zinc(II)-dipicolylamine receptor motifs, shows enhanced fluorescence in the presence of ADP. rsc.org The specific positioning of these receptor groups allows for selectivity for ADP over other similar molecules like ATP and AMP. rsc.org This highlights the potential for creating highly specific sensors by strategically modifying the azulene framework.

Halochromic Systems for Optoelectronic Switches

Halochromism, the change in color of a substance upon a change in pH, is a prominent feature of many azulene derivatives. This property is being explored for the development of optoelectronic switches. mdpi.com The reversible color change is a result of the protonation and deprotonation of the azulene core, which significantly alters its electronic structure and, consequently, its absorption of light. mdpi.comrsc.org

Upon treatment with a strong acid, the electron-rich positions of the azulene ring (typically C1 and C3) are protonated. mdpi.comrsc.org This protonation leads to a significant red-shift in the absorption maxima. nih.gov This change is often accompanied by the switching on of fluorescence. rsc.org For example, a series of 4-styrylguaiazulenes, prepared by the condensation of guaiazulene (B129963) with various aromatic carboxaldehydes, display reversible halochromic behavior. rsc.org The optical energy gap of these molecules responds predictably to the electron-donor strength and the degree of π-conjugation. rsc.org This acid-doping also leads to efficient fluorescence "turn-on" in certain derivatives. rsc.org Such systems, where optical properties can be reversibly modulated by pH, are promising for applications in molecular-based devices and optical data storage. bioforumconf.comscispace.com

Ligand Design for Metal Complexes and Sensors

The azulene moiety can act as a ligand, coordinating with metal ions to form complexes with interesting properties and applications in sensing. researchgate.netlew.ro

Metal Ion Complexation Studies

Derivatives of this compound are utilized in the synthesis of ligands for metal ion complexation. The resulting metal complexes can exhibit unique electrochemical and photophysical properties, making them suitable for various applications, including as sensors for heavy metal ions. mdpi.com

For example, azulene-based materials have been used to create modified electrodes for the detection of heavy metal ions like lead (Pb), cadmium (Cd), copper (Cu), and mercury (Hg). mdpi.com In one study, an azotetrazole (B13743461) monomer containing an azulene unit was electropolymerized to form a complexing polymeric film on an electrode. mdpi.com This modified electrode demonstrated the ability to detect these heavy metal ions with a high degree of sensitivity, with the best response observed for lead, achieving a detection limit of 5 × 10⁻⁸ M. mdpi.com The interaction between azulene vinyl derivatives and metallic cations is often enhanced by the presence of auxiliary groups, with azulenemethylene thiosemicarbazone derivatives showing a particularly strong ligand effect. researchgate.netlew.ro

Design of Ligands for Chemo- and Biosensors

The unique photophysical properties of the azulene core, including its inherent fluorescence, make it an attractive scaffold for the development of chemical sensors. While azulene derivatives have been explored as fluorescent probes for various analytes, the specific application of this compound in the design of ligands for chemo- and biosensors is an area that remains largely underexplored in publicly available research. The aldehyde functional group at the 1-position and the methyl group at the 2-position of the azulene ring provide versatile handles for synthetic modification, suggesting a potential for this compound to be elaborated into sophisticated ligand structures. However, current scientific literature does not provide specific examples or detailed research findings on the utilization of this compound derivatives for the explicit purpose of creating ligands for chemo- and biosensors.

Precursors for Molecular Probes

This compound has been identified as a crucial precursor in the synthesis of advanced molecular probes for in vivo imaging. Its utility is particularly highlighted in the development of targeted probes for positron emission tomography (PET), a sensitive imaging technique used in oncology. The azulene scaffold serves as the core structure of these probes, which are designed to selectively bind to biomarkers that are overexpressed in cancerous tissues.

A significant application of this compound is in the convergent synthesis of ¹⁸F-labeled probes for PET imaging. The process involves a multi-step synthesis where this compound serves as a key building block. In one notable study, this compound was used to synthesize a novel class of azulene-based probes for imaging cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers, including breast cancer. nih.govnih.gov

The synthesis of the final radiotracer involves the initial conversion of 2-methylazulene to this compound. This intermediate is then further reacted to introduce a thiazole (B1198619) ring and a moiety suitable for radiolabeling with fluorine-18 (B77423) (¹⁸F). The ¹⁸F isotope is a positron emitter with a half-life of 109.7 minutes, making it ideal for PET imaging. The successful synthesis of these ¹⁸F-labeled azulenic COX-2 probes demonstrates the pivotal role of this compound as a precursor in the development of novel radiolabeled tracers. nih.gov

The development of these probes required overcoming challenges in the radiolabeling process. Conventional ¹⁸F labeling methods were found to cause decomposition of the azulene-based precursors. This led to the development of a modified labeling strategy using a milder phosphate (B84403) buffer, which successfully yielded the desired ¹⁸F-labeled COX-2 probe. nih.govnih.gov

The ¹⁸F-labeled azulenic probes synthesized from this compound have shown promise as effective imaging agents for cancer. In vivo studies using a breast cancer xenograft mouse model demonstrated that the novel ¹⁸F-labeled COX-2 probe accumulates and is retained in the tumor. nih.govnih.gov This targeted accumulation allows for the visualization of the tumor using PET/CT scans.

The imaging data from these studies were corroborated by biodistribution studies and Western blot analysis, confirming the probe's specificity for COX-2. nih.gov A key finding was the in vivo stability of the probe, with no significant defluorination observed. This stability is crucial for obtaining clear and accurate images of the target tissue. The successful application of this probe underscores the potential of this compound derivatives in the development of next-generation imaging agents for early cancer detection and monitoring treatment response. nih.govnih.gov

Probe ComponentFunctionPrecursor
Azulene Core Serves as the central scaffold of the imaging probe.2-Methylazulene
Aldehyde Group Functional group for further synthetic modifications.This compound
Thiazole Ring Incorporated into the structure for binding to the target.4-Methyl thiazole
Fluorine-18 (¹⁸F) Positron-emitting radionuclide for PET imaging.[¹⁸F]Fluoride

Q & A

Q. What synthetic methodologies are recommended for 2-Methylazulene-1-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via Vilsmeier-Haack formylation , leveraging dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as formylating agents. Critical parameters include:

  • Temperature control : Maintain 0–5°C during reagent mixing to mitigate exothermic side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance reaction efficiency.
  • Purification : Sequential recrystallization using ethanol/water mixtures improves purity. Typical yields range from 70–80%, contingent on stoichiometric ratios (substrate:POCl₃ ≈ 1:1.2) and heating duration at 90°C .

Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (mixing), 90°C (reflux)Prevents decomposition
SolventDMFEnhances solubility
POCl₃ Equivalents1.2Maximizes formylation

Q. Which spectroscopic techniques are critical for structural validation, and what spectral markers should be prioritized?

  • ¹H/¹³C NMR :
  • Aldehyde proton: Singlet at δ 9.8–10.2 ppm.
  • Azulenic protons: Multiplet signals in δ 6.5–8.5 ppm, reflecting aromatic conjugation.
    • IR Spectroscopy :
  • C=O stretch at ~1680–1720 cm⁻¹ confirms aldehyde functionality.
    Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data be systematically resolved?

Contradictions often arise from solvent effects , tautomerism , or crystal packing differences . A stepwise approach includes:

  • Iterative validation : Compare experimental spectra with multiple computational models (e.g., gas-phase vs. solvated DFT).
  • Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism).
  • Crystallographic analysis : Resolves discrepancies via absolute structural determination (e.g., SHELX refinement) .

Q. What experimental design strategies optimize regioselectivity in azulene functionalization?

  • Electronic tuning : Electron-donating groups (e.g., methyl) at C2 direct electrophiles to C1 via resonance stabilization.
  • Steric control : Bulky substituents at adjacent positions suppress competing reaction pathways.
  • In situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Q. How can constraint-based modeling address challenges in reaction scalability?

Implement constraint-based random simulation to identify over-constrained parameters (e.g., solvent boiling points, catalyst loading). For example:

  • Define boundary conditions (e.g., temperature ≤ 100°C, solvent polarity ≥ 3.0).
  • Use solvers to generate viable reaction pathways, minimizing side reactions .

Q. What crystallographic challenges arise in resolving this compound, and how are they mitigated?

  • Twinned crystals : Common in azulenes due to planar asymmetry. Use SHELXD for structure solution and SHELXL for refinement against high-resolution data.
  • Disorder modeling : Partial occupancy refinement resolves methyl group rotational disorder.
  • Data quality : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts .

Methodological Considerations

  • Contradiction analysis : Classify contradictions as technical (e.g., yield vs. purity trade-offs) or physical (e.g., solubility vs. reactivity). TRIZ principles recommend "separation in time/space" to resolve conflicting requirements .
  • Hybrid approaches : Combine synthetic data (e.g., reaction yields) with computational predictions to refine reaction mechanisms iteratively .

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